5-tert-Butyl-2-(2-methyl-benzyl)-2H-pyrazole-3-carboxylic acid
CAS No.: 924645-18-1
Cat. No.: VC11702063
Molecular Formula: C16H20N2O2
Molecular Weight: 272.34 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 924645-18-1 |
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Molecular Formula | C16H20N2O2 |
Molecular Weight | 272.34 g/mol |
IUPAC Name | 5-tert-butyl-2-[(2-methylphenyl)methyl]pyrazole-3-carboxylic acid |
Standard InChI | InChI=1S/C16H20N2O2/c1-11-7-5-6-8-12(11)10-18-13(15(19)20)9-14(17-18)16(2,3)4/h5-9H,10H2,1-4H3,(H,19,20) |
Standard InChI Key | QYWFFEAUBYIEQX-UHFFFAOYSA-N |
SMILES | CC1=CC=CC=C1CN2C(=CC(=N2)C(C)(C)C)C(=O)O |
Canonical SMILES | CC1=CC=CC=C1CN2C(=CC(=N2)C(C)(C)C)C(=O)O |
Introduction
5-tert-Butyl-2-(2-methyl-benzyl)-2H-pyrazole-3-carboxylic acid is a synthetic organic compound belonging to the pyrazole family. Pyrazoles are heterocyclic compounds containing a five-membered ring structure with two adjacent nitrogen atoms. This specific compound is characterized by its tert-butyl and benzyl substituents, which contribute to its unique chemical properties and potential applications in various fields, including medicinal chemistry and materials science.
Molecular Formula
The molecular formula of the compound is .
Molecular Weight
The molecular weight is approximately 260.34 g/mol.
Chemical Identifiers
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InChI: A unique identifier for the compound's structure.
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SMILES: A textual representation of the structure used in cheminformatics.
Synthesis
The synthesis of this compound typically involves:
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Formation of the pyrazole core through cyclization reactions involving hydrazines and β-diketones.
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Introduction of substituents such as tert-butyl and benzyl groups via alkylation or Friedel-Crafts reactions.
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Carboxylation to add the carboxylic acid functionality.
Characterization Techniques
To confirm its structure, the following techniques are commonly employed:
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NMR Spectroscopy (1H and 13C): Determines the chemical environment of hydrogen and carbon atoms.
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Mass Spectrometry (MS): Confirms molecular weight.
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Infrared Spectroscopy (IR): Identifies functional groups, such as carboxylic acid.
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X-ray Crystallography: Provides detailed information on molecular geometry.
Material Science
The compound's stability and functional groups may make it useful in synthesizing advanced materials, such as polymers or catalysts.
Current Research Status
Although specific studies on this compound are sparse, related pyrazole derivatives have shown promise in various fields:
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Biological activity screening for anti-inflammatory and antimicrobial properties.
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Use as intermediates in organic synthesis for pharmaceuticals or agrochemicals.
Future Research Directions
Further studies could explore:
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Biological evaluation: Screening for pharmacological activities such as enzyme inhibition or receptor binding.
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Derivatization: Modifying the structure to enhance solubility or bioavailability.
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Material applications: Investigating its role in creating functionalized polymers or coordination complexes.
This article provides an overview of the chemical properties, synthesis methods, potential applications, and research directions for 5-tert-Butyl-2-(2-methyl-benzyl)-2H-pyrazole-3-carboxylic acid based on available data sources and related literature findings.
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